6-Bromo-2-chloroquinazolin-4(3H)-one

Description

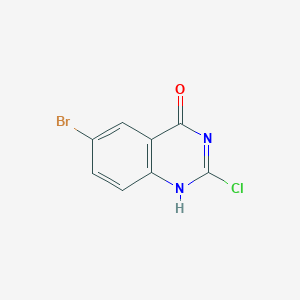

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVAPPYRAGWFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586538 | |

| Record name | 6-Bromo-2-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167158-70-5 | |

| Record name | 6-Bromo-2-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-Bromo-2-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2-chloroquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds.

Core Chemical Properties

This compound is a halogenated quinazolinone derivative. The presence of bromine and chlorine atoms at specific positions on the quinazolinone scaffold imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 167158-70-5 | Ambeed, AccelaChem |

| Molecular Formula | C₈H₄BrClN₂O | Ambeed, AccelaChem |

| Molecular Weight | 259.49 g/mol | Ambeed, AccelaChem |

| Boiling Point | 393.2 ± 44.0 °C | AccelaChem[1] |

| Density | 1.95 g/cm³ | AccelaChem[1] |

Note: Physical properties such as boiling point and density are often predicted or sourced from supplier databases and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 5-bromoanthranilic acid. A common synthetic route involves the formation of a benzoxazinone intermediate, followed by chlorination and subsequent selective hydrolysis.

Synthetic Pathway Overview

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is an adapted method based on the established synthesis of 2-chloroquinazolin-4(3H)-one from its corresponding 2,4-dichloro precursor.[2] The starting material for this specific protocol, 6-Bromo-2,4-dichloroquinazoline, can be synthesized from 5-bromoanthranilic acid.

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline (Intermediate)

A mixture of 6-bromo-2,4(1H,3H)-quinazolinedione (prepared from 5-bromoanthranilic acid and urea) and phosphorus oxychloride (POCl₃) is refluxed for several hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of this compound

-

A suspension of 6-Bromo-2,4-dichloroquinazoline (1.0 mmol) is prepared in a 2% aqueous sodium hydroxide (NaOH) solution (approx. 3-4 mL).

-

The mixture is stirred vigorously at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with water (approx. 6-8 mL) to dissolve any soluble byproducts.

-

The remaining unreacted starting material, if any, is removed by filtration.

-

The filtrate is then carefully neutralized with dilute acetic acid until a precipitate forms.

-

The precipitate, which is the desired product, is collected by filtration.

-

The solid is washed thoroughly with water to remove any residual salts.

-

The product is then dried under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) may be performed for further purification.[2]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atoms in the pyrimidine ring, particularly C2 and C4.

-

Nucleophilic Substitution at C2: The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by reacting it with amines, thiols, alcohols, and other nucleophiles. This reaction is a cornerstone for the synthesis of diverse libraries of quinazolinone-based compounds for drug discovery.

-

Reactivity at N3: The nitrogen at the 3-position can be alkylated or acylated under appropriate basic conditions, allowing for further structural modifications.

-

Aromatic Substitution: The bromine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

The selective reactivity at different positions can be controlled by carefully choosing the reaction conditions (temperature, solvent, and base). Generally, the chlorine at the 4-position in a 2,4-dichloroquinazoline is more reactive to nucleophiles under mild conditions than the chlorine at the 2-position.[3] This principle is utilized in the selective hydrolysis of 6-bromo-2,4-dichloroquinazoline to form the title compound.

Spectral Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the analysis of closely related quinazolinone structures.[4]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene ring would appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. A broad singlet for the N-H proton would be observed, typically downfield (>12 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O) signal would be expected around δ 160-162 ppm. Signals for the aromatic carbons would appear in the range of δ 120-150 ppm. |

| IR (Infrared) | A characteristic C=O stretching vibration for the amide carbonyl group would be present around 1680-1700 cm⁻¹. An N-H stretching band would be observed in the region of 3100-3300 cm⁻¹. |

| Mass Spec (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Safety and Handling

Based on available safety data for this and structurally similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

This technical guide serves as a foundational resource for professionals working with this compound. Due to the limited availability of published, peer-reviewed data for this specific molecule, researchers are encouraged to perform their own analytical characterization to confirm its properties before use in further synthetic applications.

References

- 1. 167158-70-5,6-Bromo-2-chloroquinazolin-4(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 167158-70-5 | this compound | Bromides | Ambeed.com [ambeed.com]

6-Bromo-2-chloroquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact structure is not readily found in public databases, indicating its potential novelty, this document extrapolates from closely related and well-documented analogs to present its likely physicochemical properties, a plausible synthetic route, and relevant experimental protocols. Quinazolinone scaffolds are integral to numerous pharmacologically active agents, and 6-bromo substituted derivatives have demonstrated notable potential in anticancer, antimicrobial, and anti-inflammatory research. This guide serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar quinazolinone derivatives.

Chemical Properties and Data

The precise experimental data for this compound is not extensively available. However, based on the known properties of structurally similar 6-bromo-quinazolinone derivatives, the following physicochemical characteristics can be predicted.

| Property | Predicted Value | Source/Analog |

| Molecular Formula | C₈H₄BrClN₂O | (Calculated) |

| Molecular Weight | 259.49 g/mol | (Calculated) |

| Melting Point | >250 °C | Based on similar quinazolinones |

| Boiling Point | Not available | --- |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and ethanol; insoluble in water. | General solubility of quinazolinones |

| Appearance | White to off-white solid | [General observation for similar compounds] |

Table 1: Predicted Physicochemical Properties of this compound and its Analogs.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from 5-bromoanthranilic acid. This approach is extrapolated from established synthetic methodologies for related quinazolinone compounds.[1][2][3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages: the formation of the quinazoline ring system, followed by chlorination at the 2-position.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2,4(1H,3H)-quinazolinedione

-

In a round-bottom flask, a mixture of 5-bromoanthranilic acid (10 mmol) and urea (30 mmol) is heated at 180-190°C for 4 hours.

-

The reaction mixture is then cooled to room temperature, and the solid mass is triturated with a hot solution of sodium hydroxide (5%).

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with glacial acetic acid to precipitate the product.

-

The resulting solid is filtered, washed with water, and dried to yield 6-bromo-2,4(1H,3H)-quinazolinedione.

Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline

-

A mixture of 6-bromo-2,4(1H,3H)-quinazolinedione (10 mmol) and phosphorus oxychloride (POCl₃, 20 mL) is refluxed for 6 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is poured onto crushed ice with constant stirring.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried to give 6-bromo-2,4-dichloroquinazoline.[5]

Step 3: Selective Hydrolysis to this compound

-

6-Bromo-2,4-dichloroquinazoline (5 mmol) is dissolved in a mixture of dioxane and water.

-

A stoichiometric amount of sodium hydroxide (5 mmol) is added, and the mixture is stirred at room temperature for 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with dilute HCl.

-

The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product, this compound.

Biological Activity and Potential Applications

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a halogen at the 6-position of the quinazoline ring has been shown to enhance cytotoxic effects in cancer cell lines.[6]

Anticancer Potential

Many quinazolinone-based drugs, such as gefitinib and erlotinib, function as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. It is hypothesized that this compound could serve as a key intermediate for the synthesis of novel kinase inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.[6][7][8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis and biological evaluation. The proposed synthetic route offers a practical approach for obtaining this compound, and the detailed experimental protocols for synthesis and cytotoxicity testing will aid researchers in their drug discovery and development endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. scispace.com [scispace.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Structure Elucidation of 6-bromo-2-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinazolinone core is a privileged scaffold in the design of bioactive molecules. The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinazolin-4(3H)-one ring system is anticipated to modulate the compound's physicochemical and pharmacological properties. Accurate structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations. The structure elucidation of 6-bromo-2-chloroquinazolin-4(3H)-one relies on a synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be adapted from established protocols for similar quinazolinone derivatives. A common starting material is 5-bromoanthranilic acid, which can be synthesized by the bromination of anthranilic acid.[1] The subsequent cyclization and chlorination steps would lead to the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-bromo-quinazolin-2,4(1H,3H)-dione

A mixture of 5-bromoanthranilic acid and urea (in a 1:2 molar ratio) is heated at 180-200 °C for 1-2 hours. The reaction mixture is then cooled and treated with a hot aqueous solution of sodium hydroxide. The solution is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield 6-bromo-quinazolin-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

6-bromo-quinazolin-2,4(1H,3H)-dione is refluxed with an excess of phosphorus oxychloride (POCl3) for several hours. After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Spectroscopic Data and Interpretation (Illustrative)

The following data are based on closely related compounds and serve as a guide for the expected spectral characteristics of this compound.

1H NMR Spectroscopy

The 1H NMR spectrum is crucial for identifying the protons in the molecule and their chemical environment. For this compound, we would expect to see signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.

| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) (DMSO-d6) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.0 - 8.2 | d | ~ 2.0 |

| H-7 | ~ 7.8 - 8.0 | dd | ~ 8.5, 2.0 |

| H-8 | ~ 7.6 - 7.8 | d | ~ 8.5 |

| N3-H | ~ 12.5 - 13.0 | br s | - |

Note: The chemical shifts and coupling constants are estimates based on data for similar 6-bromo-quinazolinone derivatives.[3] The downfield shift of the N-H proton is characteristic of the tautomeric form.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment (Hypothetical) | Chemical Shift (δ, ppm) (DMSO-d6) |

| C=O (C4) | ~ 160 - 162 |

| C-Cl (C2) | ~ 152 - 154 |

| C4a | ~ 147 - 149 |

| C8a | ~ 138 - 140 |

| C7 | ~ 135 - 137 |

| C5 | ~ 128 - 130 |

| C8 | ~ 125 - 127 |

| C6 | ~ 118 - 120 |

Note: These chemical shifts are illustrative and based on known quinazolinone structures.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C8H4BrClN2O), the expected monoisotopic mass is approximately 257.93 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Functional Group | Vibrational Frequency (cm-1) |

| N-H stretch | 3100 - 3300 |

| C=O stretch (amide) | 1650 - 1680 |

| C=N stretch | 1600 - 1630 |

| C-Cl stretch | 700 - 800 |

| C-Br stretch | 500 - 600 |

Structure Elucidation Workflow

The process of elucidating the structure of a novel compound like this compound is a systematic process.

Conclusion

The structural elucidation of this compound is a critical undertaking for its further development as a potential therapeutic agent. This technical guide has outlined the essential analytical techniques and a systematic workflow for its characterization. Although experimental data for this specific molecule is not widely published, the presented methodologies and illustrative data from analogous compounds provide a robust framework for researchers in the field of medicinal chemistry and drug discovery. The combined application of NMR, MS, and IR spectroscopy allows for the unambiguous determination of the chemical structure, which is a prerequisite for any subsequent pharmacological investigation.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 3. rsc.org [rsc.org]

Technical Guide: 6-Bromo-2-chloroquinazolin-4(3H)-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 6-Bromo-2-chloroquinazolin-4(3H)-one. Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document aims to collate the physicochemical properties, and relevant (though limited) experimental context for the title compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂O | Calculated |

| Molecular Weight | ~259.48 g/mol | Calculated |

| IUPAC Name | This compound | - |

For the purpose of comparison, the following table summarizes the properties of structurally related compounds found in the literature. It is crucial to note the structural differences between these compounds and the title compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Title Compound |

| 6-Bromo-2-chloroquinazoline | C₈H₄BrClN₂ | 243.49[1][2] | Lacks the ketone group at the 4-position. |

| 6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | C₁₄H₈BrClN₂O | 335.583[3] | Contains a 4-chlorophenyl substituent at the 2-position. |

| 6-Bromo-8-chloroquinazolin-4(3H)-one | C₈H₄BrClN₂O | - | Chlorine is at the 8-position instead of the 2-position. |

| 6-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 277.93[4] | Has a chlorine at the 4-position instead of a ketone. |

Experimental Protocols

Specific experimental protocols for the synthesis or analysis of this compound are not detailed in the reviewed literature. However, general synthetic methods for related quinazolinone derivatives often involve the cyclization of substituted anthranilic acids.

For instance, the synthesis of a related compound, 6-Bromo-8-chloroquinazolin-4(3H)-one, can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide under acidic conditions[5].

A general synthetic pathway for other 6-bromo-quinazolin-4(3H)-one derivatives involves the reaction of 5-bromoanthranilic acid with other reagents to form the quinazolinone ring system[6][7][8].

Biological Activity

There is no specific information available regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of quinazolinone derivatives has been extensively studied and is known to exhibit a variety of biological activities, including but not limited to:

Visualizations

Due to the lack of specific experimental data or established biological pathways for this compound, a meaningful diagram representing a signaling pathway or experimental workflow cannot be generated at this time. A generalized workflow for the characterization of a novel compound is presented below.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

Conclusion

While the quinazolinone scaffold is of significant interest to the scientific community, there is a notable lack of specific data in the public domain for this compound. The molecular weight is calculated to be approximately 259.48 g/mol . Researchers interested in this specific compound may need to perform de novo synthesis and characterization. The information on related compounds provided in this guide may serve as a useful reference for such endeavors.

References

- 1. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2-chloroquinazoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one CAS 115221-15-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 6-Bromo-8-chloroquinazolin-4(3H)-one (EVT-12639776) [evitachem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mediresonline.org [mediresonline.org]

- 8. article.scirea.org [article.scirea.org]

- 9. Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [jgeosciences.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 6-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a core structure in numerous pharmacologically active molecules, and the specific substitution pattern of this target compound makes it a valuable intermediate in the development of novel therapeutic agents. This document details key synthetic pathways, presents quantitative data in a structured format, and includes detailed experimental protocols for the synthesis of precursors and related analogues.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly commences from readily available substituted anthranilic acid derivatives. Two primary retrosynthetic approaches have been identified, each utilizing different strategies to construct the quinazolinone ring and introduce the required chloro substituent at the 2-position.

Route 1: Cyclization with a Chloro-functionalized C1 Synthon

This approach involves the direct cyclization of a 2-amino-5-bromobenzoic acid derivative with a reagent that provides the C2 carbon and the chloro substituent in a single step.

Route 2: Construction of the Quinazolinone Core followed by Chlorination

This strategy focuses on first forming the 6-bromoquinazolin-4(3H)-one or a related dione precursor, followed by a subsequent chlorination step to introduce the chlorine atom at the 2-position.

The key starting materials for these synthetic routes are detailed below.

Key Starting Materials

The selection of the initial starting material is crucial for the overall efficiency and success of the synthesis. The most common and versatile starting material is 2-amino-5-bromobenzoic acid.

| Starting Material | Structure | Key Applications in Synthesis |

| 2-Amino-5-bromobenzoic acid |  | Direct cyclization with chloroacetonitrile to form 2-chloromethyl-6-bromoquinazolin-4(3H)-one.[1] Conversion to 6-bromoquinazoline-2,4(3H)-dione, a precursor for dichlorination. Reaction with urea serves as a common method for this transformation.[2] |

| Anthranilic acid |  | Serves as a precursor for the synthesis of 2-amino-5-bromobenzoic acid via bromination with N-bromosuccinimide (NBS).[3] |

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of key intermediates and the target molecule, this compound.

Pathway 1: Synthesis of 2-Chloromethyl-6-bromoquinazolin-4(3H)-one

A direct and efficient one-step synthesis of 2-chloromethyl-6-bromoquinazolin-4(3H)-one has been reported, utilizing the condensation of 2-amino-5-bromobenzoic acid with chloroacetonitrile.[1] This intermediate is a close analogue and a potential precursor to the target molecule.

Experimental Protocol: Synthesis of 2-Chloromethyl-6-bromoquinazolin-4(3H)-one [1]

A mixture of 2-amino-5-bromobenzoic acid (1.0 equivalent) and chloroacetonitrile (3.0 equivalents) is stirred in methanol at 25 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to afford 2-chloromethyl-6-bromoquinazolin-4(3H)-one.

| Reactant | Molar Ratio | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-5-bromobenzoic acid | 1.0 | Methanol | 2 | 25 | 84 | [1] |

| Chloroacetonitrile | 3.0 |

Pathway 2: Synthesis via 6-Bromoquinazoline-2,4(3H)-dione

This pathway involves the initial formation of the quinazolinedione ring system, followed by dichlorination and selective hydrolysis to yield the 2-chloro-quinazolinone.

Experimental Protocol: Synthesis of 6-Bromoquinazoline-2,4(3H)-dione [2]

A mixture of 2-amino-5-bromobenzoic acid and urea is heated at 160 °C for 20 hours. After cooling, the solid residue is washed with water and dried to give 6-bromoquinazoline-2,4(3H)-dione.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline [2]

6-Bromoquinazoline-2,4(3H)-dione is refluxed with phosphorus oxychloride (POCl₃) in the presence of triethylamine at 120 °C for 17 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-2,4-dichloroquinazoline.

Experimental Protocol: Synthesis of this compound [2]

6-Bromo-2,4-dichloroquinazoline is stirred in 2N aqueous sodium hydroxide at room temperature for 20 hours. The reaction mixture is then neutralized with a suitable acid, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.

| Intermediate | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 6-Bromoquinazoline-2,4(3H)-dione | Urea | Neat | 20 | 160 | - | [2] |

| 6-Bromo-2,4-dichloroquinazoline | POCl₃, Et₃N | Neat | 17 | 120 | - | [2] |

| This compound | 2N NaOH | Water | 20 | rt | - | [2] |

(Note: Specific yield data for each step in this pathway for the 6-bromo derivative was not explicitly available in the cited literature, but the general methodology is well-established for quinazolinone synthesis.)

Conclusion

The synthesis of this compound is achievable through logical, multi-step synthetic sequences. The most critical starting material is 2-amino-5-bromobenzoic acid, which is commercially available or can be synthesized from anthranilic acid. The presented pathways offer robust methods for obtaining the target molecule or its close analogues, providing a solid foundation for further research and development in the field of medicinal chemistry. The choice of synthetic route will depend on the availability of specific reagents, desired scale of the reaction, and the need for purification of intermediates.

References

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-bromo-2-chloroquinazolin-4(3H)-one

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 6-bromo-2-chloroquinazolin-4(3H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Quantitative data regarding the physical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the available and calculated data. It is important to note that properties such as melting point, boiling point, and solubility require experimental determination for precise values.

| Physical Property | Value | Source/Method |

| Molecular Formula | C₈H₄BrClN₂O | - |

| Molecular Weight | 258.49 g/mol | Calculated |

| Appearance | Solid (predicted) | General property of similar compounds |

| Melting Point | Not available. Requires experimental determination. | - |

| Boiling Point | Not available. Requires experimental determination. | - |

| Solubility | Not available. Requires experimental determination. | - |

Experimental Protocols

Precise determination of the physical properties of this compound necessitates specific experimental procedures. Below are detailed, generalized methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[1][2][3][4]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus and Reagents:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled plate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone)

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a vial.

-

Equilibration: The vials are sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.[6]

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).[5][6][7][8]

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated in the available literature, the quinazolinone scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[9][10][11][12][13]

Many quinazolinone derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most common targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] Inhibition of EGFR can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to reduced cancer cell growth and survival.[10]

As specific data for this compound is unavailable, the following diagram illustrates a generalized representation of the EGFR signaling pathway, a common target for this class of compounds.

Caption: A generalized diagram of the EGFR signaling pathway, a common target for quinazolinone derivatives.

In the context of inflammation, some quinazolinone derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines by modulating pathways such as NF-κB.[14] However, without specific experimental data for this compound, any depiction of its mechanism of action would be speculative.

This guide summarizes the currently available information on the physical properties of this compound. Further experimental investigation is crucial to fully characterize this compound for its potential applications in research and development.

References

- 1. athabascau.ca [athabascau.ca]

- 2. scribd.com [scribd.com]

- 3. byjus.com [byjus.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. who.int [who.int]

- 6. filab.fr [filab.fr]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 14. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-chloroquinazolin-4(3H)-one

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and known biological activities, presenting data in a structured format for ease of comparison and reference.

Chemical Identity and Properties

The nomenclature and fundamental chemical properties of this compound are summarized below. The IUPAC name is based on the systematic naming conventions for quinazolinone derivatives.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄BrClN₂O |

| Molecular Weight | 259.49 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Generally soluble in organic solvents like DMSO and DMF |

Note: Some properties are calculated or inferred based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted anthranilic acid. The following protocol is a representative method based on established syntheses of similar quinazolinone derivatives.

Synthetic Pathway

A common route for the synthesis of 6-bromo-quinazolin-4(3H)-one derivatives involves the initial acylation of 5-bromoanthranilic acid, followed by cyclization to form a benzoxazinone intermediate, which is then reacted with a suitable reagent to introduce the chloro group at the 2-position and form the final quinazolinone ring.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

Materials:

-

5-bromoanthranilic acid

-

Acetic anhydride

-

Substituted anilines

-

Glacial acetic acid

Procedure:

-

Synthesis of 6-bromo-2-methylbenzoxazin-4-one (Intermediate): 5-bromoanthranilic acid is condensed with acetic anhydride. The resulting product is filtered, dried, and recrystallized from absolute ethanol.

-

Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones: Equimolar amounts of the 6-bromo-2-methylbenzoxazin-4-one intermediate and a selected substituted aniline are refluxed in glacial acetic acid for 5-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured onto crushed ice. The resulting solid is filtered, washed with distilled water, dried, and recrystallized from absolute ethanol.

To adapt this for this compound, a chlorinating agent would be required in the synthesis scheme, likely reacting with an appropriate intermediate.

Biological Activities and Applications in Drug Development

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4]

Anticancer Activity

Many quinazoline-based compounds have been developed as potent anticancer agents, with some, like gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) kinase. The 6-bromo substitution on the quinazolinone core is often explored to enhance cytotoxic activity against various cancer cell lines.

Anti-inflammatory and Analgesic Activity

Derivatives of 6-bromo-quinazolin-4(3H)-one have shown promising anti-inflammatory and analgesic effects in preclinical studies.[3][4] These activities are often evaluated using models such as carrageenan-induced paw edema in rats.

Antimicrobial Activity

The quinazolinone scaffold is also a key component in the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal strains.[5]

Table 2: Reported Biological Activities of 6-Bromo-Quinazolinone Derivatives

| Derivative Class | Biological Activity | Model/Assay | Key Findings |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Antibacterial, Antifungal, Anti-inflammatory | Cup-plate agar diffusion, Carrageenan-induced paw edema | Certain substitutions led to significant antimicrobial and anti-inflammatory effects comparable to standard drugs. |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Analgesic, Antibacterial, Anti-inflammatory | Acetic acid-induced writhing, Agar well plate, Paw edema | Exhibited significant analgesic and anti-inflammatory activity. Also showed notable antibacterial effects.[1][2][3] |

| 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone derivatives | Anti-inflammatory, Analgesic | Not specified | Showed promising anti-inflammatory and analgesic properties in animal models.[4] |

Visualizations

General Synthetic Pathway for Quinazolinones

The following diagram illustrates a generalized synthetic route for quinazolinone derivatives, starting from anthranilic acid.

Caption: A generalized workflow for the synthesis of quinazolin-4(3H)-one derivatives.

Potential Mechanism of Anticancer Activity

This diagram depicts a simplified signaling pathway illustrating the potential mechanism of action for quinazolinone-based anticancer agents that target EGFR.

References

- 1. mediresonline.org [mediresonline.org]

- 2. article.scirea.org [article.scirea.org]

- 3. article.scirea.org [article.scirea.org]

- 4. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data for 6-bromo-2-chloroquinazolin-4(3H)-one

An in-depth analysis of the spectral data for the compound 6-bromo-2-chloroquinazolin-4(3H)-one is crucial for its unambiguous identification and characterization. This technical guide provides a comprehensive overview of its expected spectral characteristics based on available data for structurally related compounds, outlines detailed experimental protocols for its analysis, and visualizes key workflows and relationships to support researchers and drug development professionals.

Quinazolinone derivatives are a significant class of N-containing heterocyclic compounds that are widely recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As such, this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][2] Accurate spectral characterization is the cornerstone of its use in further chemical synthesis and drug discovery.

Spectral Data Analysis

While a complete public dataset for this compound is not available, the following tables summarize the expected spectral data based on the analysis of structurally similar quinazolinone derivatives and fundamental spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H (amide) |

| ~8.0 | Doublet | 1H | H-5 |

| ~7.8 | Doublet of Doublets | 1H | H-7 |

| ~7.5 | Doublet | 1H | H-8 |

Note: The chemical shifts are estimations based on analogous structures. The aromatic protons on the quinazolinone core are expected to show distinct splitting patterns due to their coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (C-4) |

| ~155 | C-Cl (C-2) |

| ~148 | C-8a |

| ~136 | C-7 |

| ~128 | C-5 |

| ~122 | C-4a |

| ~120 | C-8 |

| ~118 | C-Br (C-6) |

Note: The assignments are based on known chemical shift ranges for quinazolinone scaffolds.[2]

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

| m/z (mass-to-charge) | Isotopic Peak | Relative Intensity |

| ~259.9 | [M]⁺ | ~75% |

| ~261.9 | [M+2]⁺ | ~100% |

| ~263.9 | [M+4]⁺ | ~25% |

Note: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ pattern.[3] The predicted monoisotopic mass for a related methylated structure, 6-bromo-2-chloro-3-methylquinazolin-4-one, is 271.9352 Da.[4]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200-3000 | N-H stretching |

| ~1680 | C=O stretching (amide) |

| ~1610 | C=N stretching |

| ~1590, ~1480 | C=C stretching (aromatic) |

| 800-600 | C-Br stretching |

| 750-550 | C-Cl stretching |

Note: The IR spectrum will be characterized by a strong carbonyl absorption and bands corresponding to the carbon-halogen bonds.[5]

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectral characterization of this compound.

Synthesis Protocol

The synthesis of the target compound can be achieved from 5-bromoanthranilic acid. This involves a cyclization reaction to form the quinazolinone ring system.

-

Reaction Setup : In a round-bottom flask, 5-bromoanthranilic acid is dissolved in a suitable solvent like pyridine.[1]

-

Acylation : An acylating agent, such as chloroacetyl chloride, is added dropwise to the solution at room temperature.

-

Cyclization : The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the quinazolinone ring.

-

Workup : After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

-

Purification : The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy :

-

Prepare a ~5-10 mg sample of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

Process the data to determine chemical shifts, multiplicities, and integration.

-

-

Mass Spectrometry :

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the molecular ion peaks and their isotopic distribution.

-

-

IR Spectroscopy :

-

Prepare a solid sample of the compound as a KBr (potassium bromide) pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Visualizations

The following diagrams illustrate the experimental workflow, the logical relationship of the spectral data, and a potential signaling pathway relevant to this class of compounds.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logical relationship of spectral data for structure confirmation.

References

- 1. mediresonline.org [mediresonline.org]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. PubChemLite - 6-bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one (C9H6BrClN2O) [pubchemlite.lcsb.uni.lu]

- 5. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Formation of 6-bromo-2-chloroquinazolin-4(3H)-one

This technical guide provides a detailed examination of the synthetic pathway and mechanism of formation for this compound, a key heterocyclic scaffold in medicinal chemistry. The document outlines the core chemical transformations, provides detailed experimental protocols, summarizes quantitative data, and illustrates the reaction mechanisms through diagrams.

Overview of the Synthetic Pathway

The formation of this compound is most effectively achieved through a two-step synthetic sequence. The process begins with the cyclization of 5-bromoanthranilic acid to form the key intermediate, 6-bromoquinazoline-2,4(1H,3H)-dione. This intermediate is subsequently chlorinated to yield the final product. This strategy allows for the precise installation of the required functional groups on the quinazolinone core.

Methodological & Application

Application Notes and Protocols for the Reactions of 6-Bromo-2-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactivity of 6-Bromo-2-chloroquinazolin-4(3H)-one, a versatile scaffold in medicinal chemistry. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, that enable the generation of diverse libraries of quinazolinone derivatives. Particular emphasis is placed on the synthesis of compounds with potential as anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Overview of Reactivity

This compound possesses two primary sites for chemical modification: the bromine atom at the 6-position and the chlorine atom at the 2-position. The differential reactivity of these two halogen atoms allows for selective and sequential functionalization, making this molecule a valuable building block for the synthesis of complex heterocyclic compounds.

-

C-6 Position (Aryl Bromide): The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which can significantly influence the biological activity of the resulting molecules.

-

C-2 Position (Aryl Chloride): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This position is often targeted for the introduction of various amine nucleophiles, a key feature in many biologically active quinazolinone derivatives.

Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling at the C-6 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is employed to introduce aryl or heteroaryl groups at the 6-position.

Reaction Scheme:

Experimental Protocol (General):

A general protocol for the Suzuki-Miyaura coupling, adapted from procedures for similar heterocyclic systems, is provided below. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base, is added.

-

The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative):

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 80-95 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 90 | 16 | 60-80 |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination at the C-6 Position

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is used to introduce primary or secondary amines at the 6-position of the quinazolinone core.

Reaction Scheme:

Experimental Protocol (General):

The following is a generalized protocol for the Buchwald-Hartwig amination, based on procedures for 6-bromoquinoline.[1] Optimization of the catalyst, ligand, and base is often crucial for achieving high yields.

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube.[1]

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[1]

-

Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]

-

After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.[1]

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Quantitative Data (Representative):

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 18 | 80-95 |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | 70-85 |

| Piperidine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | 24 | 75-90 |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Nucleophilic Aromatic Substitution at the C-2 Position

The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution, particularly by amine nucleophiles. This reaction is a key step in the synthesis of many EGFR inhibitors.

Reaction Scheme:

Experimental Protocol (General):

The following protocol is a general procedure for the nucleophilic substitution of the 2-chloro group.

-

To a solution of this compound (1.0 equiv.) in a suitable solvent such as isopropanol, ethanol, or DMF, add the desired amine (1.1-1.5 equiv.).

-

A base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.), may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is heated to reflux or a temperature between 80-120°C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration if it precipitates. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Et₃N | Isopropanol | Reflux | 4 | 85-95 |

| 3-Ethynylaniline | - | DMF | 100 | 6 | 80-90 |

| Benzylamine | DIPEA | Ethanol | Reflux | 8 | 80-95 |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Application in Drug Discovery: Synthesis of EGFR Inhibitors

Quinazolinone-based compounds are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[2] The this compound scaffold provides a key starting point for the synthesis of potent EGFR inhibitors through sequential functionalization at the C-6 and C-2 positions.

A common synthetic strategy involves an initial Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the C-6 position to introduce diversity, followed by a nucleophilic aromatic substitution at the C-2 position with a substituted aniline. This approach allows for the exploration of the structure-activity relationship (SAR) at both positions, leading to the identification of highly potent and selective inhibitors.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[3] Dysregulation of this pathway is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[2]

References

Application Notes and Protocols for the Synthesis of 6-Bromo-quinazolinone Derivatives from a 2-Chloro Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] The 6-bromo substitution on the quinazolinone ring, in particular, offers a versatile handle for further chemical modifications, enabling the development of potent and selective therapeutic candidates.

This document provides detailed protocols for the synthesis of 6-bromo-quinazolinone derivatives, with a focus on a synthetic strategy commencing from a 2,4-dichloro-6-bromoquinazoline precursor. This approach leverages the differential reactivity of the chloro substituents, allowing for selective nucleophilic substitution at the C4 position to construct the desired quinazolinone core.

Synthetic Strategy Overview

The synthesis of 6-bromo-quinazolinone derivatives from a 2-chloro precursor can be efficiently achieved through a two-step process starting from the corresponding 6-bromo-quinazolin-4(3H)-one. The key steps involve:

-

Chlorination: Conversion of the 6-bromo-quinazolin-4(3H)-one to the highly reactive 2,4-dichloro-6-bromoquinazoline intermediate.

-

Regioselective Nucleophilic Substitution: Selective reaction at the more labile C4 position of the dichloro intermediate with a nucleophile to introduce diversity, followed by hydrolysis to yield the final 6-bromo-quinazolinone derivative. The higher reactivity of the C4-chloro group is well-documented.[6][7]

This methodology allows for the introduction of various substituents at the 2-position, providing a modular approach to generate a library of compounds for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 6-Bromo-2-phenyl-quinazolin-4(3H)-one

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | 5-Bromoanthranilic acid | Benzoyl chloride, Pyridine (dry) | Reflux, 4 hours | 6-Bromo-2-phenyl-3,1-benzoxazin-4-one | Not specified |

| 2 | 6-Bromo-2-phenyl-3,1-benzoxazin-4-one | Glycine ethyl ester, Pyridine (dry) | Reflux, 8 hours | Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate | Not specified |

Note: The yields for these specific steps were not detailed in the cited literature but are generally high for these types of reactions.

Table 2: Synthesis of 6-bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline

| Starting Material | Reagents | Reaction Time | Conditions | Yield | Reference |

| 4(3H)-Quinazolinone, 6-bromo-2-(4-chlorophenyl)- | triethylamine; trichlorophosphate | 5 h | Reflux | 91% | [8] |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3,1-benzoxazin-4-one

This protocol is adapted from the general synthesis of 2-substituted benzoxazinones.[3]

Materials:

-

5-Bromoanthranilic acid

-

Benzoyl chloride (freshly distilled)

-

Dry Pyridine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling, distill off the excess benzoyl chloride under reduced pressure.

-

Wash the resulting solid residue with small portions of petroleum ether (60-80°C) to remove any remaining impurities.

-

Dry the product to obtain 6-bromo-2-phenyl-3,1-benzoxazin-4-one as a colorless crystalline solid.

Protocol 2: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate

This protocol describes the conversion of the benzoxazinone to a quinazolinone derivative.[3]

Materials:

-

6-Bromo-2-phenyl-1,3,4-benzoxazinone (from Protocol 1)

-

Glycine ethyl ester

-

Dry Pyridine

Procedure:

-

In a round-bottom flask, add 6-bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol).

-

Slowly add dry pyridine while shaking the flask.

-

Heat the mixture under reflux for 8 hours.

-

Distill off the excess pyridine under reduced pressure.

-

Pour the concentrated solution into a beaker containing crushed ice to precipitate the product.

-

Filter the solid under suction, wash with ice-cold water, and dry at 100°C.

-

Recrystallize the crude product from ethanol to yield pure ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate.

Protocol 3: General Procedure for the Synthesis of 6-bromo-quinazolin-4(3H)-one Derivatives via a Dichloro Intermediate (Proposed)

This proposed protocol is based on the known reactivity of quinazolinones and dichloroquinazolines.

Step 3a: Synthesis of 2,4-dichloro-6-bromoquinazoline

Materials:

-

6-bromo-quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

Procedure:

-

In a fume hood, carefully add 6-bromo-quinazolin-4(3H)-one (10 mmol) to an excess of phosphorus oxychloride (e.g., 50 mL).

-

Add a catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-bromoquinazoline.

Step 3b: Selective Hydrolysis to 2-chloro-6-bromo-quinazolin-4(3H)-one

Materials:

-

2,4-dichloro-6-bromoquinazoline

-

Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

-

Suitable solvent (e.g., dioxane or ethanol)

Procedure:

-

Dissolve the crude 2,4-dichloro-6-bromoquinazoline in a suitable solvent like dioxane.

-

Add an aqueous solution of acid or base. The C4-chloro is more susceptible to hydrolysis.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, neutralize the reaction mixture if necessary.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-chloro-6-bromo-quinazolin-4(3H)-one.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for 6-bromo-quinazolinone derivatives.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mediresonline.org [mediresonline.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Case Reports and Trails | Medires Publishing [mail.mediresonline.org]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

The Versatility of 6-Bromo-2-chloroquinazolin-4(3H)-one in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Bromo-2-chloroquinazolin-4(3H)-one has emerged as a critical building block for the synthesis of a diverse range of biologically active compounds. Its reactive halogenated sites at the 2 and 6 positions provide a versatile platform for structural modifications, enabling the development of potent and selective inhibitors for various drug targets. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on the development of kinase inhibitors for cancer therapy. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant therapeutic potential in several key areas:

-

Oncology: A primary focus of research has been the development of anticancer agents, particularly inhibitors of Epidermal Growth Factor Receptor (EGFR).[1] The quinazoline core is a favorable scaffold for EGFR inhibitors due to its affinity for the kinase's active site.[2] Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure.[3] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance the anticancer effects.[3]

-

Kinase Inhibition: Beyond EGFR, the 6-bromo-quinazolinone scaffold has been utilized to develop inhibitors for other kinases, including cdc2-like kinases (Clk) and p21-activated kinase 4 (PAK4).[4][5]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic properties.[6][7]

-

Antimicrobial Activity: The scaffold has also been explored for the development of new antibacterial and antifungal agents.[1][7][8]

Data Presentation: Biological Activity of 6-Bromo-quinazolinone Derivatives

The following table summarizes the biological activity of various derivatives synthesized from 6-bromo-quinazolinone precursors. This data highlights the scaffold's potential in generating potent kinase inhibitors and cytotoxic agents.

| Compound ID/Description | Target(s) | IC50/Activity | Cell Line(s) | Reference |

| EGFR Inhibitors | ||||

| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl) quinazoline | EGFRwt | 46.1 nM | - | [2] |

| 6-bromo-4-anilino-quinazoline with N-Boc glycine at position 6 | EGFR | 3.2 nM | HepG2 | [2] |

| 6-arylureido-4-anilinoquinazoline (Compound 7i) | EGFR | 11.66 - 867.1 nM (range for series) | A549, HT-29, MCF-7 | [9][10] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) | EGFR-TK | 1.37 nM | - | [11] |

| Cytotoxic Agents | ||||

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | - | 15.85 ± 3.32 µM | MCF-7 | [3] |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | - | 17.85 ± 0.92 µM | SW480 | [3] |

| Other Kinase Inhibitors | ||||

| 6-arylquinazolin-4-amine (Compound 3) | Clk4 | 316 nM | - | [4] |

| 4-aminoquinazoline-2-carboxamide (Compound 31) | PAK4 | - | A549 | [5] |

| Anti-inflammatory | ||||

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2b, 2c) | - | 39.45% and 40.10% inhibition of edema | - | [7] |

| Analgesic | ||||

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (Compound 2) | - | 69.49% and 83.18% analgesia | - | [6] |

Experimental Protocols

Synthesis of 6-Bromo-2-substituted-4(3H)-quinazolinones

A common synthetic route begins with the cyclization of 5-bromoanthranilic acid.[1]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the benzoxazinone intermediate.[1]

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one The intermediate from Step 1 is then reacted with a substituted aniline in a suitable solvent, such as glacial acetic acid, and refluxed. After cooling, the mixture is poured into crushed ice, and the precipitated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water. The crude product is then recrystallized from an appropriate solvent to yield the final quinazolinone derivative.[7]

General Procedure for Synthesis of 4-Anilinoquinazoline Derivatives

Step 1: Chlorination of 6-bromo-quinazolin-4(3H)-one 6-bromo-quinazolin-4(3H)-one is refluxed with a mixture of phosphorus oxychloride and phosphorus pentachloride. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then treated with a cold solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried and concentrated to give 6-bromo-4-chloroquinazoline.

Step 2: Nucleophilic Aromatic Substitution The 6-bromo-4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol, and reacted with a substituted aniline at reflux temperature.[9][10] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed, and dried to afford the desired 4-anilinoquinazoline derivative.[9][10]

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of commercially available assay kits, often based on methods like FRET-based Z'-Lyte assay or luminescence-based assays that measure ATP depletion.

-

Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate/peptide, and ATP solutions in the appropriate assay buffer.

-

Assay Procedure: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined time at room temperature. Initiate the kinase reaction by adding the ATP and substrate solution.

-

Detection: After incubation, stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)